1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
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Overview
Description
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a dioxaborolane moiety and a benzothiadiazine core. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves several steps. One common synthetic route includes the coupling of a brominated precursor with a dioxaborolane derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like 1,2-dimethoxyethane. The reaction mixture is purged with an inert gas such as argon to prevent oxidation .
Chemical Reactions Analysis
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The dioxaborolane moiety is known to form reversible covalent bonds with hydroxyl and amino groups in proteins, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine derivatives and dioxaborolane-containing molecules. Compared to these, 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23BN2O4S |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C15H23BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-7-8-13-11(9-12)10-17(5)23(19,20)18(13)6/h7-9H,10H2,1-6H3 |
InChI Key |
RVVCNAIUSACTKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(S(=O)(=O)N(C3)C)C |
Origin of Product |
United States |
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